molecular formula C7H14O3 B13536244 (3S)-3-hydroxy-4,4-dimethylpentanoicacid

(3S)-3-hydroxy-4,4-dimethylpentanoicacid

Cat. No.: B13536244
M. Wt: 146.18 g/mol
InChI Key: UMVNKAKAHIUGIE-YFKPBYRVSA-N
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Description

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentanoic acid chain, with two methyl groups attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of aldol condensation followed by reduction. For instance, the reaction between acetone and ethyl acetoacetate in the presence of a base can yield the desired product after subsequent reduction and hydrolysis steps.

Industrial Production Methods

In industrial settings, the production of (3S)-3-hydroxy-4,4-dimethylpentanoic acid may involve more scalable processes such as catalytic hydrogenation of suitable precursors or biocatalytic methods using engineered enzymes. These methods are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3S)-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methylpentanoic acid
  • 3-hydroxy-4,4-dimethylhexanoic acid
  • 3-hydroxy-4,4-dimethylbutanoic acid

Uniqueness

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two methyl groups at the fourth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3S)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1

InChI Key

UMVNKAKAHIUGIE-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)O

Canonical SMILES

CC(C)(C)C(CC(=O)O)O

Origin of Product

United States

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